Iodomethyl methyl carbonate
Overview
Description
Iodomethyl methyl carbonate is an organic compound with the molecular formula C3H5IO3 and a molecular weight of 215.98 g/mol . It is also known by its IUPAC name, carbonic acid, iodomethyl methyl ester . This compound is characterized by the presence of an iodomethyl group attached to a methyl carbonate moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodomethyl methyl carbonate can be synthesized through the reaction of iodomethane with dimethyl carbonate in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methoxy group by the iodomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as iodomethane and dimethyl carbonate. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Iodomethyl methyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Potential reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield an N-alkylated amine, while reaction with an alcohol would produce an ether .
Scientific Research Applications
Iodomethyl methyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the iodomethyl group into various organic molecules.
Pharmaceutical Development: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of iodomethyl methyl carbonate involves the nucleophilic attack on the carbonyl carbon of the carbonate group, leading to the substitution of the iodomethyl group . This reaction is facilitated by the presence of a base, which deprotonates the nucleophile, making it more reactive .
Comparison with Similar Compounds
Similar Compounds
Iodomethane (Methyl Iodide): Similar in structure but lacks the carbonate group.
Dimethyl Carbonate: Contains two methoxy groups instead of an iodomethyl group.
Uniqueness
Iodomethyl methyl carbonate is unique due to the presence of both an iodomethyl group and a carbonate group, which imparts distinct reactivity and versatility in organic synthesis compared to its similar compounds .
Properties
IUPAC Name |
iodomethyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO3/c1-6-3(5)7-2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYRBGSRNKUKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509409 | |
Record name | Iodomethyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69862-08-4 | |
Record name | Iodomethyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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